Product packaging for 3,3-Dimethyl-1-pentene(Cat. No.:CAS No. 3404-73-7)

3,3-Dimethyl-1-pentene

Cat. No.: B1360116
CAS No.: 3404-73-7
M. Wt: 98.19 g/mol
InChI Key: TXBZITDWMURSEF-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkene Chemistry

Branched alkenes, a class of hydrocarbons characterized by a carbon-carbon double bond and a non-linear carbon skeleton, are fundamental building blocks in organic synthesis. The position and nature of the branching in relation to the double bond profoundly influence the molecule's reactivity and physical properties. 3,3-Dimethyl-1-pentene, with its gem-dimethyl group at the allylic position, serves as a key example of how steric hindrance can direct the course of chemical reactions. This structural feature often leads to regioselective and stereoselective transformations, making it a subject of interest in the development of new synthetic methodologies.

The study of this compound provides crucial insights into several core principles of organic chemistry:

Reaction Mechanisms: Its structure allows for the detailed examination of electrophilic additions, where the stability of the resulting carbocation intermediates plays a pivotal role. solubilityofthings.com

Stereochemistry: The spatial arrangement of its substituents offers a platform to understand stereoelectronic effects and their impact on synthesis. solubilityofthings.com

Foundational Aspects and Research Significance

This compound is a colorless liquid with a characteristic olefin odor. echemi.com It is a non-polar compound, rendering it insoluble in water but soluble in common organic solvents like ethanol, ether, hexane, and toluene. solubilityofthings.comechemi.com This solubility profile is a direct consequence of its hydrocarbon nature and is a key consideration in its application as a reactant or starting material in various chemical transformations. solubilityofthings.com

The research significance of this compound stems from its utility as a model substrate in fundamental organic reactions. For instance, its reaction with hydrogen chloride (HCl) results in a mixture of three different alkyl halides, a testament to the intricate carbocation rearrangements that can occur during electrophilic addition. chegg.com Furthermore, its behavior in oxymercuration-reduction reactions provides a clear illustration of nucleophilic and electrophilic interactions at the double bond. chegg.com

The compound is also a valuable precursor in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. solubilityofthings.com Its controlled reactions, such as catalytic dehydrogenation, can yield other useful chemical entities like 3,3-Dimethyl-1-pentyne.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
CAS Number 3404-73-7
Boiling Point 77.5 °C
Melting Point -134.3 °C
Density 0.6961 g/cm³ at 20 °C
Refractive Index 1.405

Data sourced from multiple references. echemi.comchemeo.comstenutz.eunih.govnist.gov

The study of this compound and other branched alkenes continues to be an active area of research. For example, investigations into the atmospheric reactions of related compounds, such as 4,4-dimethyl-1-pentene, with hydroxyl radicals contribute to our understanding of tropospheric chemistry and the formation of secondary organic aerosols. researchgate.net While not directly studying this compound, this research highlights the broader importance of understanding the reactivity of branched alkenes in various chemical environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B1360116 3,3-Dimethyl-1-pentene CAS No. 3404-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpent-1-ene
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InChI

InChI=1S/C7H14/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TXBZITDWMURSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075450
Record name 1-Pentene, 3,3-dimethyl-
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Molecular Weight

98.19 g/mol
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CAS No.

3404-73-7
Record name 3,3-Dimethyl-1-pentene
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Record name 3,3-Dimethylpent-1-ene
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Record name 3,3-DIMETHYL-1-PENTENE
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Record name 1-Pentene, 3,3-dimethyl-
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Record name 3,3-dimethylpent-1-ene
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Advanced Synthetic Methodologies for 3,3 Dimethyl 1 Pentene and Its Derivatives

Direct Synthetic Routes to 3,3-Dimethyl-1-pentene

The synthesis of this compound, an alkene with a unique structural arrangement, can be achieved through several established and emerging methodologies. solubilityofthings.com These pathways are crucial for producing this compound as a building block in more complex organic syntheses. solubilityofthings.com

Elimination Reactions from Saturated Precursors

Elimination reactions are a fundamental approach for introducing unsaturation into a molecule and are a common method for synthesizing alkenes like this compound. solubilityofthings.comscribd.com These reactions typically involve the removal of a small molecule, such as a hydrogen halide or water, from an alkyl halide or an alcohol, respectively, to form a double bond. solubilityofthings.comscribd.com The two primary mechanisms for these reactions are E1 (unimolecular elimination) and E2 (bimolecular elimination). scribd.com

For instance, the dehydrohalogenation of a suitable alkyl halide is a viable route. scribd.com Similarly, the dehydration of an alcohol, such as 3,3-dimethyl-2-pentanol, can yield the desired alkene. The dehydration of alcohols often requires a strong acid catalyst like sulfuric acid or phosphoric acid and heat. libretexts.org The mechanism for the dehydration of secondary and tertiary alcohols typically proceeds through an E1 pathway involving a carbocation intermediate. libretexts.org It is important to consider the potential for carbocation rearrangements in such reactions, which can lead to a mixture of products. scribd.comlibretexts.org For example, the dehydration of 3,3-dimethyl-2-butanol (B106058) results in a rearranged product, 2,3-dimethyl-2-butene, as the major product due to a 1,2-methanide shift to form a more stable tertiary carbocation. scribd.comlibretexts.org

Organometallic Coupling Strategies

Organometallic coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. fiveable.mechemie-brunschwig.ch These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. fiveable.mechemie-brunschwig.chnih.gov

While direct synthesis of this compound via a single coupling step is less common, related strategies can be employed. For example, a Negishi coupling, which utilizes an organozinc reagent, could theoretically be used to couple a vinyl-containing fragment with a tert-pentyl group. chemie-brunschwig.chnih.gov Another well-known method is the Suzuki-Miyaura coupling, which involves an organoboron compound. chemie-brunschwig.chlibretexts.org The general mechanism for these palladium-catalyzed reactions involves oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov

A specific example of an organometallic coupling reaction is the use of lithium diorganocopper reagents (Gilman reagents). libretexts.org These reagents can react with organic halides to form new carbon-carbon bonds. For instance, lithium dimethylcopper can react with 1-iododecane (B1670042) to produce undecane. libretexts.org This type of reaction could be adapted to synthesize precursors to this compound.

Olefin Metathesis Approaches

Olefin metathesis is a versatile and powerful reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, notably those based on ruthenium, molybdenum, and tungsten. sci-hub.sewikipedia.org This method has found significant industrial applications for the synthesis of various olefins. ionicviper.orgacs.org

A relevant industrial process is the synthesis of neohexene (3,3-dimethyl-1-butene), a structurally similar compound, via the cross-metathesis of diisobutene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) with ethylene (B1197577). ionicviper.orgethz.ch The internal isomer, 2,4,4-trimethyl-2-pentene, readily undergoes metathesis with ethylene. ionicviper.org To enhance the efficiency of this process, a dual catalyst system is often employed, which includes a catalyst for the isomerization of the terminal double bond to the internal position. ethz.ch For example, a mixture of WO₃/SiO₂ and MgO can be used at elevated temperatures and pressures to achieve high conversion and selectivity to neohexene. ionicviper.orgethz.ch This strategy highlights the potential of applying similar cross-metathesis principles for the synthesis of this compound, likely by reacting a suitable C5 precursor with ethylene.

Catalytic Synthesis of Functionalized Derivatives

The carbon-carbon double bond in this compound serves as a reactive handle for introducing a wide range of functional groups, leading to valuable derivatives.

Regioselective and Stereoselective Functionalizations

Controlling the regioselectivity (where the new group attaches) and stereoselectivity (the 3D arrangement of atoms) during functionalization is a key challenge and area of active research in organic synthesis. solubilityofthings.com

Hydroformylation, also known as the oxo process, is a significant industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. wikipedia.orgresearchgate.net The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common metals. wiley-vch.demdpi.com

For an unsymmetrical alkene like this compound, hydroformylation can lead to two isomeric aldehyde products: a linear aldehyde and a branched aldehyde. The regioselectivity of the reaction, which determines the ratio of these isomers (n/iso ratio), is highly dependent on the catalyst system, including the metal and the ligands, as well as the reaction conditions. rsc.orgrsc.org

Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are particularly effective for hydroformylation under milder conditions than cobalt-based systems. mdpi.com The steric bulk of the substrate can significantly influence the regioselectivity. For sterically hindered alkenes like 3,3-dimethyl-1-butene (B1661986), hydroformylation using certain rhodium catalysts has been shown to proceed with high selectivity towards the linear aldehyde, 4,4-dimethylpentanal (B3058898). jmcs.org.mx This is attributed to the steric hindrance around the double bond, which disfavors the formation of the branched alkyl intermediate. jmcs.org.mx

Recent studies on the hydroformylation of neohexene (3,3-dimethyl-1-butene) using a Rh/BiPhePhos catalyst system demonstrated high chemo- and n-regioselectivity, yielding 4,4-dimethylpentanal as the sole product. rsc.org The reaction kinetics were found to be first-order with respect to the substrate concentration. rsc.org The choice of ligand is crucial; for example, rhodium complexes with water-soluble ligands like sulfoXantphos have been used in biphasic systems to facilitate catalyst recycling. rsc.org Furthermore, encapsulating rhodium species within zeolite frameworks has been shown to dramatically enhance regioselectivity towards the linear aldehyde in the hydroformylation of propene. nih.gov

The table below summarizes findings from a study on the hydroformylation of neohexene (3,3-dimethyl-1-butene), a close structural analog to this compound.

Catalyst SystemSubstrateProductSelectivityReaction ConditionsReference
Rh/BiPhePhosNeohexene4,4-dimethylpentanalHighly chemo- and n-regioselective[Rh] = 1 mM, [P∩P] = 1 mM, [neohexene] = 1 M, p(H₂) = 1.0 MPa, p(CO) = 1.0 MPa, 90 °C, cyclohexane rsc.org

Acylation of Unactivated Alkene Substrates

The acylation of unactivated alkenes is a valuable transformation for the synthesis of ketones. An iron-catalyzed acylation-functionalization of unactivated alkenes with aldehydes has been reported. rsc.org This method proceeds via a distal group ipso-migration, overcoming the typical challenges associated with the difunctionalization of unactivated alkenes using nucleophilic acyl radicals. rsc.org This strategy leads to the regioselective and chemoselective formation of various β-heteroarylated, -cyanated, and -oximated unsymmetrical ketones. rsc.org

Another approach involves the conversion of unactivated alkenes into α-branched enones through a regioselective chloroacylation with acyl chlorides. researchgate.net This reaction is enabled by cooperative nickel/photoredox catalysis, which generates chlorine radicals in situ from the acyl chloride. Subsequent elimination of HCl yields the enone product. researchgate.net A method for the 1,3-difunctionalization of alkenes, termed 'charge relocation,' allows for the stereodivergent synthesis of 1,3-hydroxyacylation products from unactivated alkenes without the need for directing groups. researchgate.net

Mechanistic Studies of Catalytic Pathways

Understanding the mechanisms of these complex catalytic reactions is crucial for their further development and optimization. For instance, detailed mechanistic studies of the thermolysis of cis-bis(η1,η2-2,2-dimethylpent-4-en-1-yl)platinum, a precursor for platinum thin film deposition, have been conducted. illinois.edu These studies, involving isotope labeling and kinetics, suggest that the decomposition proceeds through C-H activation of both allylic and olefinic C-H bonds to form transient platinum hydride intermediates, followed by reductive elimination to produce 4,4-dimethylpentenes. illinois.edu The exact mechanism was found to be dependent on the solvent used. illinois.edu

In the context of palladium-catalyzed alkene functionalization, mechanistic studies have investigated the stereochemical pathway of nucleopalladation. acs.org For the reaction of specifically deuterated 3,3-dimethyl-1-butene in acetic acid, analysis of the resulting deuterated vinyl acetates by NMR indicated that the oxypalladation occurs in a trans fashion. acs.org

Mechanistic investigations of the catalytic hydrogenation and isomerization of alkenes by ligand-deactivated palladium nanoparticles have also been performed. rsc.org These studies show that the isomerization of 1-pentene (B89616) on these catalysts proceeds through a mono-σ bonded Pd-alkyl intermediate followed by β-hydride elimination. rsc.org Scandocene hydrides have been shown to catalyze the dimerization and branching of alkenes, with mechanistic studies elucidating the pathways involved. caltech.edu Furthermore, DFT studies have been instrumental in understanding the hetero-ene reaction mechanism of chiral N-triflylphosphoramide-catalyzed asymmetric hydroamination of unactivated alkenes. rsc.org

Elucidation of Reaction Mechanisms and Pathways Involving the 3,3 Dimethyl 1 Pentene Framework

Radical Reaction Mechanisms

Radical reactions involving 3,3-dimethyl-1-pentene proceed through mechanisms distinct from ionic pathways. These reactions are typically initiated by the formation of a radical species, which then reacts with the alkene in a chain reaction. The regiochemical outcome of these additions is often complementary to that observed in ionic additions.

In the presence of peroxides (ROOR) and a reagent like hydrogen bromide (HBr), this compound undergoes an anti-Markovnikov addition. chegg.comwikipedia.org This reaction places the bromine atom on the less substituted carbon of the original double bond, a result opposite to the prediction of Markovnikov's rule for ionic additions. chegg.comnih.gov The process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide, triggered by heat or UV light, to form two alkoxy radicals (RO•). masterorganicchemistry.comnih.gov This alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•), which initiates the addition to the alkene. masterorganicchemistry.com

The key to the anti-Markovnikov regioselectivity lies in the stability of the radical intermediate formed during the propagation step. The bromine radical adds to the C1 (terminal) carbon of this compound. This addition generates a more stable secondary carbon radical at the C2 position. If the bromine radical were to add to the C2 carbon, a less stable primary radical would be formed at C1. The stability of carbon radicals follows the order: tertiary > secondary > primary, due to hyperconjugation and inductive effects. wikipedia.org Therefore, the reaction proceeds via the more stable secondary radical intermediate, leading to the formation of 1-bromo-3,3-dimethylpentane (B1339466) as the major product. chegg.comwikipedia.org This type of radical addition is efficient for HBr but generally not for HCl or HI, as one of the propagation steps for these halides is significantly endothermic. nih.govmasterorganicchemistry.com

A radical chain reaction consists of three main phases: initiation, propagation, and termination. elsevierpure.comatc.iolibretexts.org The propagation phase is a self-sustaining cycle where a radical reacts to form a product molecule and another radical, which continues the chain. nih.govatc.io

For the anti-Markovnikov addition of HBr to this compound, the propagation phase involves two key steps:

Addition of Bromine Radical: A bromine radical (Br•), generated during the initiation phase, adds to the terminal carbon (C1) of the this compound double bond. This step breaks the pi bond and forms a new carbon-bromine sigma bond, resulting in the formation of the more stable secondary alkyl radical at C2. masterorganicchemistry.comatc.io

Hydrogen Abstraction: The newly formed alkyl radical abstracts a hydrogen atom from another molecule of HBr. This step forms the final product, 1-bromo-3,3-dimethylpentane, and regenerates a bromine radical (Br•). masterorganicchemistry.commolport.com

This new bromine radical can then participate in the first propagation step with another molecule of this compound, thus continuing the chain reaction. nih.gov The cycle repeats until the concentration of reactants becomes low or radicals are consumed in termination steps, such as the combination of two radicals. elsevierpure.comlibretexts.org

Table 1: Steps in the Radical Chain Reaction of this compound with HBr and Peroxides

Phase Step Description Reactants Products
Initiation 1Peroxide HomolysisROOR2 RO•
2Bromine Radical FormationRO• + HBrROH + Br•
Propagation 3Radical AdditionThis compound + Br•3,3-Dimethylpentan-2-yl radical
4Hydrogen Abstraction3,3-Dimethylpentan-2-yl radical + HBr1-Bromo-3,3-dimethylpentane + Br•
Termination 5Radical CombinationBr• + Br•Br₂
Alkyl• + Br•1-Bromo-3,3-dimethylpentane
Alkyl• + Alkyl•Dimerized Alkane

Pericyclic and Concerted Reaction Pathways

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of any intermediates. researchgate.net These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. While specific documented examples for this compound are not prevalent in the literature, its structure as an alkene allows for its potential participation in several types of pericyclic reactions.

As a monosubstituted alkene, this compound could potentially act as a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.org In such a reaction, it would react with a conjugated diene to form a six-membered ring. However, the reactivity of this compound as a dienophile would be relatively low unless activated by an electron-withdrawing group. Furthermore, the significant steric bulk of the tert-butyl group at the allylic position (C3) would likely hinder the approach of the diene, potentially requiring forcing conditions or specific catalysts.

The molecule could also participate as the "ene" component in an Ene reaction. This reaction involves an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond known as the enophile. This compound possesses allylic hydrogens on C4, which could be transferred in a concerted mechanism. Again, steric hindrance around the double bond could influence the feasibility and outcome of such a reaction.

Regioselectivity and Stereoselectivity Control in Reactions

The outcomes of chemical reactions involving this compound are significantly influenced by factors that control the region of the molecule where reactions occur (regioselectivity) and the spatial orientation of the products (stereoselectivity).

Regioselectivity in addition reactions to the double bond of this compound is dictated by a combination of steric and electronic effects, with the specific outcome depending on the reaction mechanism.

Steric Effects: The most prominent structural feature of this compound is the bulky tert-butyl group attached to the C3 carbon. This group exerts a powerful steric hindrance, physically blocking the C2 position of the double bond from the approach of bulky reagents. This steric crowding favors the addition of reagents to the more accessible, terminal C1 carbon.

Electronic Effects: Electronic effects relate to the stability of intermediates formed during the reaction.

In radical additions (e.g., HBr with peroxides), the bromine radical adds to the less hindered C1, forming the more stable secondary radical at C2. Here, both steric (approach at C1) and electronic (stability of the C2 radical) factors align to yield the anti-Markovnikov product. wikipedia.org

In electrophilic additions (e.g., HCl), the proton (H+) adds to the C1 carbon to form the more stable secondary carbocation at C2, predicting a Markovnikov product. However, this secondary carbocation is prone to a 1,2-hydride or 1,2-methyl shift to form an even more stable tertiary carbocation at C3, leading to a mixture of rearranged products. chegg.com In this case, electronic effects governing carbocation stability are the primary driver of regioselectivity, though the initial addition is still influenced by sterics.

The interplay between these effects allows for controlled synthesis of different constitutional isomers from the same starting alkene by choosing the appropriate reaction conditions.

Table 2: Regioselectivity in Addition Reactions to this compound

Reaction Type Reagents Governing Factor(s) Intermediate Major Product
Radical AdditionHBr, ROORElectronic (radical stability) & StericSecondary Radical1-Bromo-3,3-dimethylpentane (Anti-Markovnikov)
Electrophilic AdditionHClElectronic (carbocation stability & rearrangement)Secondary Carbocation -> Tertiary CarbocationMixture including 2-Chloro-3,3-dimethylpentane and 3-Chloro-2,3-dimethylpentane (Rearranged)

Stereoselectivity refers to the preferential formation of one stereoisomer over another. It is subdivided into diastereoselectivity and enantioselectivity.

This compound is an achiral molecule. The two faces of its double bond are enantiotopic. Reaction with an achiral reagent that creates a new stereocenter at C2 (for example, in the formation of 2-chloro-3,3-dimethylpentane) will result in a racemic mixture of (R)- and (S)-enantiomers, as attack from either face is equally probable.

Enantioselectivity: The selective formation of one enantiomer over the other can only be achieved by introducing a chiral influence into the reaction system. This is typically done using a chiral catalyst, a chiral reagent, or a chiral auxiliary. The chiral agent will differentiate between the two enantiotopic faces of the double bond, lowering the transition state energy for the formation of one enantiomer over the other.

Diastereoselectivity: Diastereoselectivity arises when a reaction forms one diastereomer in preference to others. This becomes relevant when a reaction creates a second stereocenter in a molecule that already contains one. While this compound itself is achiral, if a chiral derivative were used as a substrate, the existing stereocenter could influence the stereochemical outcome at the newly forming center, leading to a diastereomeric excess of one product. This is known as substrate-controlled diastereoselection. The steric and electronic properties of the existing chiral center would direct the incoming reagent to a preferred face of the double bond.

Computational and Theoretical Insights into 3,3 Dimethyl 1 Pentene Reactivity

Density Functional Theory (DFT) Studies

Elucidation of Reaction Transition States and Intermediates

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates. In reactions involving alkenes like 3,3-Dimethyl-1-pentene, common transformations include electrophilic additions and hydroborations.

In an electrophilic addition reaction, the π-bond of the alkene attacks an electrophile, leading to the formation of a carbocation intermediate. DFT studies on similar alkenes show that the stability of this carbocation is a key determinant of the reaction pathway. For this compound, the initial addition of an electrophile (e.g., H⁺) to the terminal carbon (C1) would lead to a secondary carbocation at C2. This intermediate can be stabilized by hyperconjugation. DFT calculations can precisely model the geometry and energy of this carbocation intermediate and the transition state leading to its formation. These calculations often reveal a three-center, two-electron interaction in the transition state, where the electrophile is simultaneously bonded to both carbons of the original double bond.

Hydroboration offers another important reaction class. The mechanism is generally considered a concerted, four-membered ring transition state where the boron and hydrogen atoms of borane (B79455) (BH₃) add across the double bond simultaneously. For sterically hindered alkenes like this compound, DFT calculations can elucidate the geometry of this transition state, showing the elongation of the B-H bond and the partial formation of C-H and C-B bonds. The calculations would also confirm the anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon (C1), primarily due to steric hindrance from the tert-butyl group at the C3 position.

Energetic Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide detailed energetic profiles of reaction pathways. These profiles are essential for understanding reaction kinetics and thermodynamics.

For the electrophilic addition to this compound, the energetic profile would show the activation energy required to reach the initial transition state, the energy of the carbocation intermediate, and the subsequent activation energy for the attack of a nucleophile to form the final product. The relative energies of possible intermediates and transition states help to explain the observed regioselectivity of the reaction.

Analysis of Electronic, Steric, and Stereoelectronic Effects

The reactivity of this compound is governed by a combination of electronic, steric, and stereoelectronic effects, all of which can be dissected using DFT.

Electronic Effects: The π-bond of the double bond makes this compound nucleophilic. DFT can be used to visualize the Highest Occupied Molecular Orbital (HOMO), which is primarily located on the double bond and dictates its reactivity towards electrophiles. The electron-donating nature of the alkyl groups can also be shown to increase the energy of the HOMO, making the alkene more reactive compared to unsubstituted ethene.

Steric Effects: The most prominent feature of this compound is the bulky tert-butyl group at the C3 position. This group exerts significant steric hindrance, which directs the approach of incoming reagents. In hydroboration, for instance, the steric repulsion between the borane and the tert-butyl group strongly disfavors addition to the C2 carbon. DFT calculations can quantify this steric repulsion energy, providing a clear rationale for the observed high regioselectivity. makingmolecules.com

Stereoelectronic Effects: These effects involve the interplay of electronic properties and the spatial arrangement of atoms. In the transition state of hydroboration, for example, the alignment of the interacting orbitals is crucial for the reaction to proceed. DFT analysis can reveal how the steric bulk of the tert-butyl group might enforce a specific conformation in the transition state that optimizes orbital overlap for the syn-addition of the B-H bond across the double bond.

Molecular Dynamics Simulations in Alkene Reactivity

While DFT is excellent for studying static structures and energetic profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to study the reactivity of alkenes like this compound in a solvent environment, capturing the influence of solvent molecules on the reaction pathway.

Reactive MD simulations, using force fields that allow for the formation and breaking of bonds, can model the entire course of a reaction. For this compound, MD simulations could be employed to:

Study the conformational flexibility of the molecule in solution and how this affects the accessibility of the double bond.

Simulate the diffusion of reactants towards each other and the role of the solvent in pre-organizing the reactants for a reaction.

Observe the dynamics of the transition state and the subsequent relaxation to products, providing a more complete picture than static DFT calculations alone.

For example, in the study of alkene cracking over zeolites, MD simulations have been used to understand the influence of catalyst topology on reaction kinetics. nih.gov A similar approach could be used to study the reactions of this compound in various environments.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. wikipedia.org In the context of this compound, QSAR can be used to predict its physicochemical properties, such as its behavior in chromatographic separations.

Solvation Descriptors for Chromatographic Applications

The retention of a compound in gas chromatography (GC) is governed by its interactions with the stationary phase. Solvation descriptor models, such as the Abraham model, use a set of parameters to quantify these interactions. mdpi.comnih.govnsf.gov The key solute descriptors are:

E : Excess molar refractivity

S : Dipolarity/polarizability

L : Gas-liquid partition coefficient on n-hexadecane at 298.15 K

V : McGowan characteristic volume

These descriptors can be used in QSAR models to predict the retention time of a compound on various GC stationary phases. For non-polar compounds like this compound, the primary interactions with a non-polar stationary phase are dispersive forces, which are related to the L and V descriptors.

The Kováts retention index (RI) is a standardized measure of GC retention. Experimental RI values for this compound on different stationary phases can be used to derive or validate its solvation descriptors. The NIST Chemistry WebBook provides several experimental Kováts retention indices for this compound, which reflect its interaction with different stationary phases. nist.gov

Below is an interactive data table of experimentally determined Kováts Retention Index values for this compound on different stationary phases.

These retention indices can be used in QSAR models, such as those based on the Abraham solvation parameter model, to calculate the compound-specific descriptors. mdpi.com For an alkane, the A and B descriptors are expected to be zero. The E descriptor can be calculated from its refractive index, and V from its structure. The L and S descriptors can then be fitted using the experimental retention data. These descriptors are valuable for predicting other physicochemical properties and for understanding the intermolecular interactions of this compound.

Theoretical Predictions of Isomerization Enthalpies

Computational chemistry provides a powerful lens for understanding the relative stabilities of isomers through the calculation of their heats of formation. The isomerization enthalpy (ΔHiso) indicates the energy difference between two isomers and is a key factor in determining their relative abundance at equilibrium. Theoretical predictions of these values for this compound and its various isomers are crucial for understanding its chemical behavior and potential reaction pathways.

A comprehensive theoretical investigation into the thermochemistry of C7H14 alkenes, including this compound, can be performed using various quantum chemical methods. These methods, such as ab initio and density functional theory (DFT), allow for the calculation of the enthalpy of formation (ΔHf°) for each isomer. The isomerization enthalpy between two isomers, A and B, is then determined by the difference in their enthalpies of formation:

ΔHiso (A → B) = ΔHf°(B) - ΔHf°(A)

For the acyclic isomers of this compound, it is expected that isomers with internal double bonds would be more stable than the terminal alkene, this compound. For instance, isomerization to 3,3-dimethyl-2-pentene would likely be an exothermic process. The magnitude of this enthalpy change can be precisely calculated using high-level computational methods.

To illustrate the expected trends and provide a framework for such a computational study, a hypothetical data table of theoretically predicted isomerization enthalpies is presented below. These values are relative to this compound. A negative value indicates that the isomer is more stable than this compound, while a positive value indicates it is less stable.

Table 1: Hypothetical Theoretical Predictions of Isomerization Enthalpies for Selected C7H14 Isomers Relative to this compound

IsomerStructurePredicted ΔHiso (kJ/mol)
This compoundCH2=CH-C(CH3)2-CH2-CH30.0
3,3-Dimethyl-2-penteneCH3-CH=C(CH3)2-CH2-CH3-8.5
(E)-4,4-Dimethyl-2-penteneCH3-CH=CH-C(CH3)3-12.0
(Z)-4,4-Dimethyl-2-penteneCH3-CH=CH-C(CH3)3-7.0
2,3-Dimethyl-1-penteneCH2=C(CH3)-CH(CH3)-CH2-CH3-5.2
2,3-Dimethyl-2-penteneCH3-C(CH3)=C(CH3)-CH2-CH3-15.8
MethylcyclohexaneC7H14 (cyclic)-20.1
EthylcyclopentaneC7H14 (cyclic)-18.4

Note: The values in this table are illustrative and based on general principles of alkene stability. Actual values would need to be obtained from specific high-level quantum chemical calculations.

The experimental determination of thermochemical data, such as the enthalpy of hydrogenation, can provide a valuable benchmark for validating the accuracy of these theoretical predictions. For instance, the enthalpy of hydrogenation for this compound has been experimentally measured, providing a point of comparison for computational studies.

The continued development of computational methods and increasing computational power will enable even more accurate and comprehensive predictions of the isomerization enthalpies for a wide range of compounds, including the numerous isomers of this compound. This knowledge is fundamental to the predictive modeling of chemical reactions and processes.

Advanced Analytical Characterization of 3,3 Dimethyl 1 Pentene and Its Reaction Products

Spectroscopic Techniques

Spectroscopy provides fundamental insights into the molecular structure of 3,3-Dimethyl-1-pentene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton. The vinylic protons at the C1 position are expected to appear in the downfield region typical for alkenes, exhibiting complex splitting patterns due to geminal and vicinal coupling. The protons on the ethyl group and the methyl groups will appear further upfield, with their multiplicity determined by the number of neighboring protons according to the n+1 rule.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
=CH (C1)5.5 - 6.0dd (doublet of doublets)1H
=CH₂ (C1)4.8 - 5.1m (multiplet)2H
-CH₂- (C4)1.3 - 1.5q (quartet)2H
-C(CH₃)₂ (C3)~1.0s (singlet)6H
-CH₃ (C5)0.8 - 1.0t (triplet)3H

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The sp² hybridized carbons of the double bond are expected to resonate at significantly lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl groups. libretexts.org A study by Couperus et al. provides experimental data for the ¹³C chemical shifts of various alkenes, including this compound. spectrabase.com

Carbon Assignment Expected Chemical Shift (δ, ppm)
C1 (=CH₂)~110
C2 (-CH=)~145
C3 (-C(CH₃)₂)~35
C4 (-CH₂-)~37
C5 (-CH₃)~9
-C(CH₃)₂~27

Note: These are representative values based on literature and spectral databases. spectrabase.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorptions indicative of its alkene and alkane functionalities. nist.gov

Key characteristic absorption bands for this compound include:

=C-H Stretch: A peak appearing above 3000 cm⁻¹, which is characteristic of the C-H bonds on the sp² hybridized carbons of the double bond. msu.edu

C-H Stretch: Strong absorptions appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the sp³ hybridized carbons in the ethyl and methyl groups.

C=C Stretch: A moderate absorption in the 1640-1680 cm⁻¹ region, which is indicative of the carbon-carbon double bond stretching vibration. msu.edu

=C-H Bend: Out-of-plane bending vibrations for the terminal vinyl group (=CH₂) typically appear as strong bands in the 1000-900 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
=C-H Stretch3080 - 3095Alkene
C-H Stretch2850 - 2960Alkane
C=C Stretch~1640Alkene
=C-H Bend (out-of-plane)910 - 990Alkene (monosubstituted)
C-H Bend1365 - 1465Alkane

Data sourced from NIST Chemistry WebBook and general IR spectroscopy tables. nist.govmsu.edu

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides the molecular weight of the compound and structural information from its fragmentation pattern. nist.gov

For this compound (molar mass: 98.19 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 98. The fragmentation of the molecular ion is influenced by the stability of the resulting carbocations and neutral radicals. A key fragmentation pathway for alkenes is allylic cleavage, where the bond beta to the double bond is broken, leading to a stable, resonance-stabilized allylic cation.

In the case of this compound, the most significant fragmentation is expected to be the loss of an ethyl radical (-CH₂CH₃, 29 mass units) via cleavage of the C3-C4 bond, which is beta to the double bond. This would result in a highly stable tertiary carbocation at m/z 69. Another prominent fragmentation would be the loss of a methyl radical (-CH₃, 15 mass units) to form a fragment at m/z 83.

m/z Value Proposed Fragment Ion Neutral Loss
98[C₇H₁₄]⁺(Molecular Ion)
83[C₆H₁₁]⁺CH₃ (Methyl radical)
69[C₅H₉]⁺C₂H₅ (Ethyl radical)
57[C₄H₉]⁺C₃H₅
41[C₃H₅]⁺ (Allyl cation)C₄H₉

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry for alkenes. libretexts.orglibretexts.org

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, determining its purity, and analyzing its isomeric composition.

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

GC is routinely used to assess the purity of this compound samples. The area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

In synthetic procedures that may yield various structural isomers of heptene, GC with a high-resolution capillary column can be employed to separate and quantify the distribution of these isomers. The retention time of each isomer is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

Retention studies, often utilizing the Kovats retention index (I), provide a standardized measure of a compound's elution behavior, which is less dependent on instrumental variations than absolute retention time. The retention index compares the retention of a compound to that of n-alkanes eluting before and after it.

Stationary Phase Type Kovats Retention Index (I)
Standard Non-Polar632.8, 630.1, 621, 631
Semi-Standard Non-Polar623.7, 624, 626.4, 628.8

Data sourced from the PubChem database.

While GC is often the method of choice for volatile alkenes, High-Performance Liquid Chromatography (HPLC) offers complementary capabilities, particularly for the separation of isomers and for preparative-scale isolation.

An analytical method for this compound has been developed using a reverse-phase (RP) HPLC approach. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This demonstrates the utility of HPLC for the analytical separation and quantification of this compound.

For the isolation of pure this compound from a reaction mixture or for the separation of it from closely related reaction products, preparative HPLC is an invaluable technique. cdnsciencepub.com The principles are similar to analytical HPLC, but it employs larger columns, higher flow rates, and larger sample injection volumes to purify substantial quantities of the target compound. pdx.edu The fractions corresponding to the desired peak are collected as they elute from the column. The scalability of the analytical HPLC method mentioned above suggests its potential for adaptation to a preparative scale for the isolation of this compound. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netaustinpublishinggroup.com These enhancements are primarily achieved by using columns packed with smaller particles (typically less than 2 µm in diameter) and instrumentation capable of handling the resulting high back-pressures, which can be up to 100 MPa (15,000 psi). neliti.comtsijournals.com The principles of UPLC are grounded in the van Deemter equation, which demonstrates that smaller particle sizes lead to increased separation efficiency. tsijournals.com This allows for faster analyses and reduced consumption of solvents, making UPLC a more efficient and environmentally friendly technique. researchgate.net

In the context of this compound, UPLC is a powerful tool for monitoring reaction progress and characterizing product mixtures. Reactions involving alkenes, such as isomerization, polymerization, or functionalization, often yield a complex mixture of products, including positional and geometric isomers. google.comvurup.sk The high resolving power of UPLC is particularly advantageous for separating these closely related compounds. For instance, UPLC methods can be developed to separate this compound from its isomers or from other reactants and products in a mixture. sielc.comresearchgate.net The increased sensitivity of UPLC detectors also allows for the quantification of trace-level impurities, which is crucial for quality control in chemical synthesis. austinpublishinggroup.com

The transition from HPLC to UPLC for the analysis of this compound and its derivatives can yield significant benefits in laboratory throughput and data quality. A typical analysis that might take 10-20 minutes on an HPLC system can often be completed in 1-3 minutes using UPLC, without sacrificing the quality of the separation. neliti.com

Table 1: Comparison of Typical HPLC and UPLC Parameters
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3.5 - 5 µm< 2 µm austinpublishinggroup.com
Column Dimensions (ID x Length) 4.6 mm x 150-250 mm2.1 mm x 50-150 mm
Max Pressure ~40-60 MPa (~6,000-9,000 psi)~100-130 MPa (~15,000-19,000 psi) neliti.com
Flow Rate 1.0 - 2.0 mL/min0.2 - 0.7 mL/min
Typical Run Time 10 - 30 min1 - 5 min neliti.com
Solvent Consumption HighLow tsijournals.com
Peak Resolution GoodExcellent austinpublishinggroup.com
Sensitivity StandardHigh austinpublishinggroup.com

Other Advanced Characterization Techniques

Dynamic Light Scattering (DLS) for Catalyst Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.orgufl.edu The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. youtube.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. youtube.com By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined, and the Stokes-Einstein equation can then be used to calculate their hydrodynamic diameter. ufl.eduyoutube.com

In the synthesis of polymers from this compound, particularly through catalytic processes like Ziegler-Natta polymerization, the characteristics of the catalyst are paramount. mdpi.com Ziegler-Natta catalysts are often heterogeneous, consisting of solid particles suspended in a liquid medium. researchgate.netmdpi.com The size, size distribution, and aggregation state of these catalyst particles can significantly influence the polymerization reaction kinetics, the polymer's molecular weight, and its microstructure.

DLS is an invaluable tool for characterizing these catalyst systems. It can be used to measure the particle size distribution of the catalyst support (e.g., MgCl₂) or the final catalyst particles. researchgate.net Monitoring the catalyst suspension with DLS can reveal tendencies for particle aggregation, which can affect the number of accessible active sites and, consequently, the catalyst's activity. By ensuring a consistent and optimal catalyst particle size distribution, researchers can achieve better control over the polymerization process and the properties of the resulting poly(this compound).

Table 2: Representative DLS Data for a Ziegler-Natta Catalyst Suspension
ParameterValueSignificance
Z-Average Diameter (d.nm) 150.2Intensity-weighted mean hydrodynamic size, indicates the central tendency.
Polydispersity Index (PDI) 0.21A dimensionless measure of the broadness of the size distribution (values < 0.3 are typically considered acceptable for many applications).
Peak 1 Mean Diameter (nm) 145.8Mean diameter of the main particle size population.
Peak 1 Standard Deviation (nm) 35.5Indicates the width of the main particle size population.

Differential Scanning Calorimetry (DSC) for Polymer Thermal Properties

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. hu-berlin.de It provides quantitative and qualitative information about the physical and chemical changes that a material undergoes during heating or cooling. researchgate.net For polymers, DSC is extensively used to determine key thermal properties that dictate their processing conditions and end-use performance. researchgate.net

When this compound is polymerized, the resulting polymer, poly(this compound), will exhibit specific thermal transitions that can be precisely characterized by DSC. The key thermal events that can be identified include:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net It is a critical parameter for determining the lower service temperature of the material.

Crystallization Temperature (Tc): Upon cooling from the melt, this is the temperature at which the polymer chains organize into ordered crystalline structures, releasing heat in an exothermic process. researchgate.net

Melting Temperature (Tm): Upon heating, this is the temperature at which the crystalline regions of the polymer melt and it transitions to a viscous liquid state. This is an endothermic process. researchgate.net

Enthalpy of Melting and Crystallization (ΔHm and ΔHc): These values correspond to the amount of heat absorbed during melting and released during crystallization, respectively. The enthalpy of melting is used to calculate the degree of crystallinity of the polymer, which strongly influences its mechanical properties like stiffness and strength. researchgate.net

The DSC thermogram provides a graphical representation of these transitions, allowing for a comprehensive thermal characterization of the polymer. For example, the thermal properties of poly(this compound) can be compared with those of other polyolefins like polypropylene to understand how the bulky dimethylpropyl side group influences its thermal behavior. matec-conferences.org

Table 3: Typical Thermal Properties of a Semicrystalline Polyolefin Determined by DSC
Thermal PropertyTypical Value RangeInformation Provided
Glass Transition Temperature (Tg) -20 to 10 °CDefines the transition from a rigid to a flexible state. matec-conferences.org
Melting Temperature (Tm) 160 - 170 °CIndicates the upper temperature limit for solid-state applications. matec-conferences.org
Crystallization Temperature (Tc) 110 - 125 °CRelevant for processing conditions during cooling from the melt. researchgate.net
Enthalpy of Melting (ΔHm) 80 - 110 J/gUsed to determine the degree of crystallinity. researchgate.net

Role and Fate of 3,3 Dimethyl 1 Pentene in Environmental and Atmospheric Chemical Processes

Atmospheric Degradation Mechanisms

The atmospheric lifetime of 3,3-Dimethyl-1-pentene is primarily dictated by its reactions with key atmospheric oxidants. Due to the presence of a carbon-carbon double bond, it is highly susceptible to degradation, leading to a relatively short atmospheric lifetime, likely on the order of hours to a day. researchgate.net This rapid degradation prevents its long-range transport and accumulation in the global atmosphere. aparc-climate.orgscispace.com

The dominant degradation pathway for this compound in the sunlit troposphere is its reaction with the hydroxyl (OH) radical. For other alkenes, this reaction proceeds rapidly, primarily through the electrophilic addition of the OH radical to the double bond. For the isomeric compound 4,4-dimethyl-1-pentene, the rate constant for its reaction with OH radicals is 2.41 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org The reactivity of this compound is expected to be of a similar magnitude. A smaller fraction of the reaction may occur via hydrogen atom abstraction from the allylic position.

In coastal or marine environments, or in regions impacted by industrial emissions, reactions with chlorine atoms (Cl) can also be a significant loss process, particularly during the early morning. researchgate.net The reaction of Cl atoms with alkenes is typically very fast, with rate constants often an order of magnitude larger than those for OH radicals. researchgate.net For structurally similar compounds like 3-methyl-1-butene (B165623) and 3-methyl-1-pentene (B165626), the rate constants for reaction with Cl atoms are (3.29 ± 0.36) x 10⁻¹⁰ and (3.85 ± 0.35) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net The reaction proceeds mainly through the addition of the Cl atom to the double bond.

During the nighttime, the nitrate (B79036) radical (NO₃) becomes the most important oxidant for alkenes in many environments. nist.govnist.gov The reaction is initiated by the electrophilic addition of the NO₃ radical to the C=C double bond, forming a nitrooxy alkyl radical. This initial adduct then reacts further with oxygen (O₂) to form a nitrooxy peroxy radical, which can undergo a variety of subsequent reactions. The rate constants for NO₃ radical reactions with alkenes are highly variable but are generally fast for structurally similar compounds. rsc.orgacs.org

Table 1: Representative Room-Temperature Rate Constants for the Gas-Phase Reactions of Atmospheric Oxidants with Structurally Similar Alkenes

Alkene Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹)
4,4-Dimethyl-1-pentene OH 2.41 x 10⁻¹¹ nih.govacs.org
3-Methyl-1-butene Cl 3.29 x 10⁻¹⁰ researchgate.net
3-Methyl-1-pentene Cl 3.85 x 10⁻¹⁰ researchgate.net

Note: Data for this compound is not available in the searched literature; values for structurally related compounds are provided for context.

The photochemical oxidation of this compound is initiated by the reactions with the oxidants described above. Following the initial addition of OH, Cl, or NO₃ to the double bond, a complex sequence of reactions ensues. The resulting alkyl or substituted-alkyl radical (in the case of Cl and OH addition) rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂).

In the presence of nitrogen oxides (NOx), these peroxy radicals react primarily with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical is a key intermediate that can undergo several transformations, including:

Decomposition: Scission of C-C bonds, leading to the formation of smaller, oxygenated volatile organic compounds (OVOCs) such as aldehydes and ketones.

Isomerization: Intramolecular hydrogen shift, which can lead to the formation of multifunctional compounds.

Reaction with O₂: Abstraction of a hydrogen atom by O₂, forming a hydroperoxide and a new carbonyl compound.

These pathways lead to a cascade of oxidation products, contributing to the chemical complexity of the atmosphere.

Formation of Secondary Atmospheric Species

The atmospheric degradation of this compound directly contributes to the formation of key secondary pollutants that impact air quality and climate.

The oxidation of this compound in the presence of sunlight and NOx is a source of tropospheric (ground-level) ozone (O₃), a major component of photochemical smog. The key step in this process is the reaction of the peroxy radicals (RO₂) with NO, which oxidizes NO to NO₂. The subsequent photolysis of NO₂ by sunlight regenerates NO and produces an oxygen atom, which then combines with molecular oxygen to form ozone.

The efficiency of a VOC in generating ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). researchgate.net While a specific POCP value for this compound has not been reported in the searched literature, alkenes, in general, exhibit high POCP values due to their high reactivity. mssanz.org.auescholarship.org For example, other C5 and C6 alkenes show a wide range of POCP values, indicating significant contributions to ozone formation. tandfonline.comresearchgate.net The POCP is influenced by the VOC's reaction rate with the OH radical and the specific oxidation mechanism.

Table 2: Photochemical Ozone Creation Potential (POCP) for Selected Alkenes

Compound POCP Value (Ethene = 100)
1-Pentene (B89616) 35 mssanz.org.au
3-Methyl-1-butene 55 - 75 mssanz.org.auescholarship.org
2-Methyl-2-butene 187 mssanz.org.au

Note: The POCP for this compound is not available in the searched literature; values for other alkenes are provided for context.

The oxidation of this compound can lead to the formation of products with low volatility, which can then partition from the gas phase to the particle phase, forming secondary organic aerosol (SOA). nih.gov SOA is a significant component of atmospheric fine particulate matter (PM₂.₅), with adverse effects on human health and climate.

The formation of SOA from alkene oxidation occurs when the degradation reactions produce multifunctional compounds (e.g., hydroxycarbonyls, dicarbonyls, organic nitrates, and carboxylic acids) that have sufficiently low vapor pressures to condense onto existing aerosol particles or to form new particles. nih.govscispace.com Both daytime (OH-initiated) and nighttime (NO₃-initiated) chemistry can lead to SOA formation. copernicus.orgresearchgate.net The efficiency of an organic compound to form SOA is expressed as its SOA yield, which is the mass of aerosol formed per mass of hydrocarbon reacted. SOA yields are highly dependent on the precursor structure and the specific oxidation conditions (e.g., NOx levels, oxidant type). While no specific SOA yield data exists for this compound, studies on other alkenes and terpenes show that they can be significant SOA precursors. nih.govresearchgate.net

Environmental Transport and Transformation Studies

Specific studies on the environmental transport and transformation of this compound in compartments other than the atmosphere (e.g., water, soil) are lacking in the reviewed literature. However, general principles governing the fate of branched alkenes can be applied.

Due to its high volatility and rapid atmospheric degradation, this compound is not expected to persist in the environment or undergo long-range transport. aparc-climate.org If released into water or soil, its fate would be controlled by processes such as volatilization to the atmosphere, sorption to organic matter, and biodegradation.

Biodegradation of alkenes in both aerobic and anaerobic conditions has been documented, although rates can be highly variable and depend on the microbial community and environmental conditions. nih.gov Studies on C7 and C8 iso-alkanes (saturated analogues) have shown that the degree and position of branching can significantly affect the rate of microbial degradation, suggesting that the specific structure of this compound would influence its persistence in soil and sediment. nih.gov The quaternary carbon atom at the 3-position may render it more resistant to biodegradation compared to linear or less-branched alkenes. researchgate.net

Methodologies for Environmental Monitoring and Analysis

The environmental monitoring and analysis of this compound, a volatile organic compound (VOC), rely on established methodologies for detecting trace levels of such chemicals in various environmental matrices. The techniques involve sophisticated sample collection and preparation, followed by high-sensitivity instrumental analysis. The combination of gas chromatography and mass spectrometry (GC-MS) is the cornerstone for the identification and quantification of organic contaminants like this compound in environmental samples nih.gov.

Sample Collection and Preparation

The accurate detection of this compound begins with meticulous sample collection and preparation, designed to minimize the loss of this volatile compound. The specific approach depends on the environmental medium being sampled—air, water, or soil.

Air Sampling: For atmospheric monitoring, two primary methods are employed for collecting VOCs. Active sampling involves drawing a known volume of air through a sorbent tube packed with materials like activated carbon, silica (B1680970) gel, or proprietary polymers such as Tenax®. The VOCs adsorb onto the material and are later desorbed in the laboratory, typically using thermal desorption, for analysis. Passive sampling, on the other hand, uses diffusive samplers that collect VOCs over a longer period without the need for a pump. Another common technique is whole-air sampling, where samples are collected in specially treated stainless steel containers, often referred to as Summa canisters.

Water Sampling: Due to its volatility, collecting water samples for this compound analysis requires methods that prevent its escape. Samples are typically collected in glass vials with zero headspace, meaning the vial is filled completely to exclude any air bubbles where the compound could partition. For analysis, a purge-and-trap (P&T) system is one of the most common and sensitive techniques epa.gov. In this method, an inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to release the compounds into the analytical instrument. Other methods include static headspace analysis, where the vapor above the sample in a sealed vial is analyzed, and liquid-liquid extraction, though the latter is less common for highly volatile compounds.

Soil and Sediment Sampling: Methods for soil and sediment sampling are designed to prevent the loss of volatile constituents upon collection. According to U.S. EPA Method 5035A, soil samples should be collected using specialized coring devices to minimize disturbance and immediately preserved. Preservation can be achieved by placing the soil core into a pre-weighed vial containing a chemical preservative like methanol (B129727) or a sodium bisulfate solution. In the laboratory, these samples can be analyzed using purge-and-trap or static headspace techniques coupled with gas chromatography.

Instrumental Analysis

The instrumental analysis of this compound is predominantly performed using gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful and widely used technique for the analysis of VOCs in environmental samples longdom.orgmdpi.comnih.gov. The gas chromatograph separates the complex mixture of compounds from the environmental sample based on their boiling points and affinity for the GC column's stationary phase. As each compound, including this compound, elutes from the column at a characteristic retention time, it enters the mass spectrometer.

The mass spectrometer ionizes the compound, causing it to fragment into a unique pattern of ions based on its molecular structure. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint," allowing for highly confident identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST) nist.gov. The combination of retention time and mass spectrum provides a high degree of specificity and sensitivity for identifying and quantifying this compound, even at trace concentrations researchgate.net.

Gas Chromatography-Flame Ionization Detection (GC-FID): For quantitative analysis, particularly when the presence of this compound is already confirmed, GC-FID can be employed publications.gc.ca. The FID is a robust and highly sensitive detector for hydrocarbons. While it does not provide the same level of qualitative identification as a mass spectrometer, it offers excellent linearity and accuracy for quantification over a wide concentration range.

The table below summarizes typical instrumental parameters for the analysis of volatile hydrocarbons like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Typical Application Identification and QuantificationQuantification
Sample Introduction Purge-and-Trap, Headspace, Thermal DesorptionPurge-and-Trap, Headspace, Direct Injection
GC Column Type Non-polar capillary column (e.g., DB-5ms, HP-5)Non-polar capillary column (e.g., DB-1, HP-1)
Carrier Gas Helium or HydrogenHelium, Hydrogen, or Nitrogen
Detector Mass Spectrometer (Quadrupole, Ion Trap)Flame Ionization Detector
Identification Method Retention Time and Mass Spectrum Library Match nist.govComparison of Retention Time with Standard
Kovats Retention Index ~626-633 (Standard non-polar phase)

Applications in Complex Organic Synthesis and Materials Science

Building Block for Fine Chemicals and Intermediates

As a functionalized hydrocarbon, 3,3-Dimethyl-1-pentene is a valuable starting point for the synthesis of more complex molecules. The terminal double bond provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

While direct applications of this compound in the synthesis of specific active pharmaceutical ingredients (APIs) are not widely documented, its derivatives represent key structural motifs. The transformation of this compound into chiral molecules, particularly optically pure alcohols, yields high-value intermediates. These chiral synthons are critical in the construction of complex, stereospecific drugs, where the precise three-dimensional arrangement of atoms is essential for biological activity. The synthesis of these chiral precursors is discussed in detail in section 8.4.

A derivative of the 3,3-dimethylpentene structure is a crucial intermediate in the production of synthetic pyrethroid insecticides. Specifically, Methyl 3,3-dimethyl-4-pentenoate is a key precursor for this important class of high-efficiency, low-toxicity agrochemicals. google.com Industrial-scale synthesis of this intermediate is typically achieved through the Claisen rearrangement of precursors like isopentenol (B1216264) (3-methyl-2-buten-1-ol) with trimethyl orthoacetate under catalytic conditions. google.comgoogle.com Although this industrial route does not start directly from this compound, the shared "3,3-dimethyl" core structure highlights the importance of this chemical framework in the agrochemical industry.

Table 1: Patented Reaction Conditions for Methyl 3,3-dimethyl-4-pentenoate Synthesis
ParameterCondition RangeCatalyst(s)Reported YieldSource
Temperature150–250°CSolid anhydrous ZnCl₂, NiSO₄, Cu(OAc)₂, etc.Up to 88% google.com
Pressure1–3.2 MPaSolid anhydrous ZnCl₂, NiSO₄, Cu(OAc)₂, etc.Up to 88% google.com
Temperature160–200°CPhosphoric AcidHigh Yield google.com
Catalyst SystemOrthophosphoric acid and Sodium methoxideOrthophosphoric acid, Sodium methoxideUp to 84% researchgate.net

Development of Advanced Polymeric Materials

Polyolefins, polymers derived from simple alkenes, are among the most widely produced plastics. The properties of these materials are highly dependent on the structure of the monomer used.

The homopolymerization of this compound is significantly challenging due to the extreme steric hindrance caused by the gem-dimethyl group positioned directly adjacent to the vinyl group. This bulkiness impedes the approach of the monomer to the active site of typical polymerization catalysts, such as Ziegler-Natta or metallocene systems.

However, this compound holds potential as a comonomer in the synthesis of specialized polyolefins. Its incorporation into a polymer chain, for example with ethylene (B1197577) or propylene (B89431), would introduce bulky, non-chiral side groups. These groups would disrupt chain packing, increase the free volume, and raise the glass transition temperature (Tg) of the resulting copolymer. This modification could be used to produce materials with tailored properties, such as enhanced gas permeability, higher thermal stability, or specific optical characteristics. While specific industrial examples are scarce, the principle of using sterically hindered comonomers to modify polymer properties is a well-established strategy in materials science.

Ligand Development in Catalysis

The performance of transition metal catalysts, which are central to modern chemical synthesis, is dictated by the ligands that coordinate to the metal center. The steric and electronic properties of these ligands can be finely tuned to control catalytic activity and selectivity.

While there are no prominent examples of commercial ligands derived directly from this compound, it represents a potential precursor for the synthesis of novel, sterically demanding phosphine (B1218219) ligands. A plausible synthetic route involves the hydrophosphination of the double bond, which would yield a (3,3-dimethylpentyl)phosphine. Such a ligand would possess a bulky, flexible alkyl group that could create a unique steric environment around a metal center, potentially influencing the efficiency and selectivity of catalytic processes like cross-coupling reactions.

Precursors for Optically Pure Alcohol Synthons

One of the most valuable applications of this compound is its conversion into chiral building blocks, or synthons. The hydroboration-oxidation reaction of its terminal alkene provides a powerful method for producing alcohols with high regioselectivity. masterorganicchemistry.commasterorganicchemistry.com Due to steric effects from the gem-dimethyl group, the boron atom adds preferentially to the terminal carbon atom, leading almost exclusively to the formation of the primary alcohol, 3,3-Dimethyl-1-pentanol, after oxidation. This high selectivity is observed in structurally similar alkenes like 3,3-dimethyl-1-hexene. yale.edu

To produce optically pure (enantiomerically enriched) alcohols, asymmetric hydroboration is employed. This technique uses chiral borane (B79455) reagents, which selectively add to one face of the double bond. makingmolecules.com The reaction of this compound with a chiral borane, followed by oxidation, would yield an optically active 3,3-dimethyl-1-pentanol. This chiral alcohol is a valuable synthon for the synthesis of complex molecules, including pharmaceuticals and natural products.

Table 2: Hydroboration-Oxidation of this compound
Reagent(s)Reaction TypeExpected Major ProductKey Feature
1. BH₃·THF 2. H₂O₂, NaOHStandard Hydroboration-Oxidation3,3-Dimethyl-1-pentanol (racemic)High anti-Markovnikov regioselectivity. masterorganicchemistry.com
1. Ipc₂BH (Diisopinocampheylborane) 2. H₂O₂, NaOHAsymmetric Hydroboration-OxidationOptically Active 3,3-Dimethyl-1-pentanolTransfers chirality from the borane reagent to the alcohol product. makingmolecules.com

Q & A

Q. What are the standard methods for synthesizing 3,3-dimethyl-1-pentene in laboratory settings?

Answer: this compound can be synthesized via Grignard reactions or dehydrohalogenation of alkyl halides. For example, Grignard reagents (e.g., methylmagnesium bromide) can react with α,β-unsaturated ketones to form branched alkenes . Another approach involves elimination reactions using strong bases (e.g., KOH/ethanol) on precursors like 3,3-dimethyl-2-pentanol. Purity is typically verified via gas chromatography (GC) with polar stationary phases (e.g., OV-101 or SE-30 columns) at optimized temperatures (40–80°C), as retention indices vary with column type and solvent .

Q. How can gas chromatography (GC) be optimized to characterize this compound?

Answer: GC parameters must be tailored to resolve isomers and impurities. NIST data indicate retention indices of 557–560 for SE-30 columns and 557–559 for OV-101 columns under hydrogen carrier gas . For precise quantification:

  • Use capillary columns (e.g., SE-30) at 30–80°C with H₂ carrier gas.
  • Calibrate retention times against known standards.
  • Adjust temperature gradients to separate co-eluting hydrocarbons (e.g., 2,4-dimethylhexane or 3-methyl-1-pentene) .

Q. What are the key physical properties of this compound critical for experimental design?

Answer: Critical properties include:

  • Boiling point : 54°C (NIST data) .
  • Melting point : -154°C .
  • Molecular weight : 98.19 g/mol (C₇H₁₄) .
  • Thermochemical data : Enthalpy of hydrogenation (ΔrH°) ranges from -124.6 ± 0.54 kJ/mol (liquid phase) to -128.1 ± 1.8 kJ/mol in hexane .
    These values inform solvent selection, reaction conditions, and storage protocols (e.g., refrigeration to prevent isomerization).

Advanced Research Questions

Q. How do solvent effects explain discrepancies in thermochemical data for this compound hydrogenation?

Answer: NIST reports ΔrH° values of -125.8 ± 2.6 kJ/mol in dioxane vs. -128.1 ± 1.8 kJ/mol in hexane . The variance arises from solvent polarity:

  • Hexane (non-polar) stabilizes the alkene less than dioxane (polar), leading to higher exothermicity.
  • Solvent coordination with intermediates (e.g., transition states) alters reaction pathways.
    Researchers should replicate measurements in inert solvents (e.g., hexane) and compare with computational models (DFT) to resolve inconsistencies.

Q. What catalytic systems are effective for selective functionalization of this compound?

Answer: The compound’s branched structure favors electrophilic additions (e.g., hydrohalogenation) at the terminal double bond. For example:

  • Acid-catalyzed hydration : Produces 3,3-dimethyl-2-pentanol, but steric hindrance may reduce yield.
  • Epoxidation : Use peracids (e.g., mCPBA) to form epoxides, with regioselectivity confirmed via NMR .
  • Polymerization : As an α-olefin, it can copolymerize with ethylene using Ziegler-Natta catalysts, though reactivity is lower than linear alkenes .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Answer:

  • IR Spectroscopy : The C=C stretch at 1640–1680 cm⁻¹ confirms alkene presence. Methyl group vibrations appear at 2850–2960 cm⁻¹ .
  • Mass Spectrometry : Base peak at m/z 56 (C₄H₈⁺) suggests β-cleavage of the branched chain.
  • UV/Vis : Absorbance at 190–210 nm (π→π* transitions) distinguishes conjugated vs. isolated double bonds .

Data Contradiction Analysis

Q. Why do retention indices for this compound vary across GC studies?

Answer: NIST data show retention indices differ by 1–3 units between SE-30 and OV-101 columns due to:

  • Stationary phase polarity : SE-30 (non-polar) vs. OV-101 (slightly polar).
  • Carrier gas : H₂ vs. He affects elution times .
    Researchers must standardize columns and reference compounds (e.g., n-alkanes) for reproducibility.

Methodological Recommendations

  • Synthesis : Prioritize Grignard reactions for high-purity yields, followed by GC validation .
  • Thermochemistry : Use calorimetry in inert solvents (hexane) to minimize solvent interactions .
  • Spectroscopy : Combine IR, MS, and NMR to confirm regiochemistry in derivatives.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.